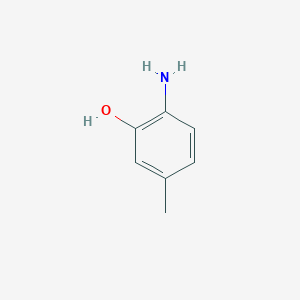

2-Amino-5-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPJEHJGFKWRFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182594 | |

| Record name | 6-Amino-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2835-98-5 | |

| Record name | 2-Amino-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2835-98-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCG4ES2A26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-methylphenol: Properties, Synthesis, and Biological Activities of its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methylphenol, a versatile chemical intermediate. The document details its chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular structure. Furthermore, it delves into the synthesis of this compound and its conversion into biologically active derivatives. A significant focus is placed on the antitumor properties of its phenoxazine (B87303) derivative, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one, with quantitative data on its efficacy against various cancer cell lines. The guide also includes detailed experimental protocols for the synthesis of these compounds and the assessment of their biological activities. Finally, visual diagrams are provided to illustrate key synthetic and mechanistic pathways.

Core Compound Identification and Properties

This compound is an aromatic organic compound containing both amine and hydroxyl functional groups.

Molecular Structure:

-

Molecular Formula: C₇H₉NO[1]

-

Molecular Weight: 123.15 g/mol

-

Synonyms: 6-Amino-m-cresol, 2-Hydroxy-4-methylaniline, 4-Amino-3-hydroxytoluene[1]

The structural representation of this compound is a benzene (B151609) ring substituted with an amino group, a hydroxyl group, and a methyl group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | White or off-white crystalline powder | - |

| Melting Point | 159-162 °C | |

| Solubility | Soluble in water and alcohol | - |

| InChI Key | HCPJEHJGFKWRFM-UHFFFAOYSA-N | |

| SMILES | Cc1ccc(N)c(O)c1 |

Synthesis and Derivatization

Synthesis of this compound

A common method for the preparation of 2-amino-5-alkyl-phenols involves the alkaline fusion of the corresponding aminosulfonic acid.

Experimental Protocol: Preparation of this compound

This protocol is based on a patented method for the synthesis of 2-amino-5-alkyl-phenols.

-

A nickel autoclave is charged with 1050 g of 80% potassium hydroxide (B78521) (15.0 mol) and 187 g of 2-amino-5-methyl-benzenesulfonic acid (1.0 mol).

-

The autoclave is flushed with nitrogen, and the reaction mixture is heated to 300°C over approximately 2 hours.

-

The stirrer is activated once the temperature reaches 180°C.

-

The reaction is stirred at 300°C and a pressure of 15 to 20 bar for about 5 hours.

-

After cooling to approximately 200°C, the reaction mixture is diluted by pumping in water to a concentration of about 5% by weight of 2-amino-5-methyl-phenol.

-

The resulting alkaline suspension of the this compound potassium salt is then dosed into a water template simultaneously with 36% by weight aqueous hydrochloric acid at 90°C to a pH of 0.5 to 1.0.

-

The precipitated this compound is then isolated.

Synthesis of Biologically Active Derivatives

This compound serves as a precursor for the synthesis of various derivatives with potential therapeutic applications. One notable derivative is 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one, which has demonstrated antitumor and antiviral activities.[1] Another class of derivatives with reported antibacterial activity has also been synthesized.

Experimental Protocol: Synthesis of (E)-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)-5-methylphenol

This protocol describes the synthesis of a Schiff base derivative of this compound with antibacterial properties.

-

This compound and 3-(chloromethyl)-9-ethyl-9H-carbazole are refluxed for 5 hours in the presence of an acidic catalyst.

-

The completion of the reaction is monitored using appropriate chemical methods.

-

The reaction mixture is then filtered and washed with a suitable solvent.

-

The combined filtrate is distilled to remove the solvent.

-

The residue is extracted with an appropriate solvent and dried over sodium sulfate.

-

The solvent is distilled off to yield the crude product, which can be further purified.

Biological Activity and Applications

While this compound is primarily used as a chemical intermediate, its derivatives have shown promising biological activities, particularly in the fields of oncology and infectious diseases.

Antitumor Activity of 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one

The phenoxazine derivative, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (referred to as Phx-1 in some literature), is synthesized from this compound and has been investigated for its anticancer properties.

Quantitative Data: In Vitro Cytotoxicity of a Phenoxazine Derivative

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one against various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MKN45 | Gastric Cancer | ~65 | - |

| MKN74 | Gastric Cancer | ~25 | - |

| MKN7 | Gastric Cancer | ~100 | - |

| KATO III | Gastric Cancer | ~70 | - |

| A-172 | Glioblastoma | ~60 | - |

| U-251 MG | Glioblastoma | ~60 | - |

| NB-1 | Neuroblastoma | ~20 | [3] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., the phenoxazine derivative of this compound) for a specified period (e.g., 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for a further 4 hours to allow the formation of formazan (B1609692) crystals.

-

The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., dimethyl sulfoxide).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Antibacterial Activity of this compound Derivatives

Derivatives of this compound have also been explored for their antibacterial potential. A study on (E)-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)-5-methylphenol demonstrated its inhibitory effects against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity of a Schiff Base Derivative

The following table shows the zone of inhibition (in mm) for the Schiff base derivative of this compound against Escherichia coli and Staphylococcus aureus.

| Microorganism | 100 µ g/well | 150 µ g/well | 200 µ g/well |

| E. coli | 35.60 ± 0.53 | 37.10 ± 0.10 | 38.21 ± 0.10 |

| S. aureus | 39.10 ± 0.95 | 40.09 ± 0.85 | 41.18 ± 0.59 |

Experimental Protocol: Agar (B569324) Well Diffusion Method

-

Nutrient agar plates are prepared and inoculated with a standardized inoculum of the test microorganism.

-

Wells of a specific diameter are cut into the agar.

-

Different concentrations of the test compound (dissolved in a suitable solvent like DMSO) are added to the wells.

-

A standard antibiotic (e.g., Ciprofloxacin) and the solvent alone are used as positive and negative controls, respectively.

-

The plates are incubated at 37°C for 16-18 hours.

-

The diameter of the zone of inhibition around each well is measured in millimeters.

Visualizations: Workflows and Mechanisms

Synthesis and Biological Evaluation Workflow

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to the evaluation of their biological activity.

Caption: General workflow for synthesis and biological testing.

Proposed Mechanism of Antitumor Activity

The antitumor effect of the phenoxazine derivative of this compound is proposed to be linked to the induction of apoptosis, potentially through a caspase-independent pathway in some cell lines.[3]

Caption: Proposed mechanism of antitumor action.

References

- 1. This compound 98 2835-98-5 [sigmaaldrich.com]

- 2. 2-氨基-5-甲基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Phenoxazine derivatives 2-amino-4,4alpha-dihydro-4alpha-phenoxazine-3-one and 2-aminophenoxazine-3-one-induced apoptosis through a caspase-independent mechanism in human neuroblastoma cell line NB-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Amino-5-methylphenol" physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-5-methylphenol

Introduction

This compound, also known as 6-Amino-m-cresol, is an aromatic organic compound with the chemical formula C₇H₉NO.[1][2] It serves as a valuable intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and its known reactivity, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

-

Synonyms: 6-Amino-m-cresol, 2-Hydroxy-4-methylaniline, 4-Amino-3-hydroxytoluene[2]

-

InChI Key: HCPJEHJGFKWRFM-UHFFFAOYSA-N[4]

-

SMILES: Cc1ccc(N)c(O)c1[4]

Quantitative Physical and Chemical Data

The physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 123.15 g/mol | [3] |

| Appearance | Beige to brown crystalline powder | [7][8] |

| Melting Point | 155-162 °C | [4][8][9] |

| Boiling Point | ~229 - 259 °C (estimate) | [7][8] |

| Water Solubility | Soluble | [8] |

| Other Solubilities | Slightly soluble in DMSO and Methanol | [8] |

| Density | ~1.088 g/cm³ (rough estimate) | [8] |

Table 2: Computed and Spectroscopic Properties

| Property | Value | Source(s) |

| pKa (Predicted) | 9.87 ± 0.10 | [8] |

| LogP | 1.28 | [1] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Spectral Data | IR, Raman, 1H NMR, and GC-MS data are available. | [3][6] |

Experimental Protocols

While the cited sources provide property values, they do not detail the specific experimental conditions used for their determination. The following are generalized, standard laboratory protocols for measuring key physical properties.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a calibrated melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument).

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first liquid drop appears to the point at which the entire sample has melted into a clear liquid. This range is reported as the melting point.

Solubility Assessment

-

Solvent Selection: A range of solvents (e.g., water, ethanol, DMSO, methanol) are selected for testing.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a set volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is vortexed or agitated at a controlled temperature (typically room temperature). The degree of dissolution is observed visually.

-

Classification: Solubility is qualitatively described (e.g., soluble, slightly soluble, insoluble) based on the amount of solute that dissolves in the solvent volume. For quantitative analysis, a saturated solution would be prepared and its concentration determined spectroscopically or gravimetrically.

Reactivity and Biological Interaction

This compound exhibits reactivity typical of an aminophenol, with functional groups susceptible to oxidation and substitution. A notable biochemical reaction involves its interaction with hemoglobin.

Reaction with Hemoglobin and Antiviral Activity

This compound reacts with bovine or human hemoglobin to form a dihydrophenoxazinone derivative. This product, specifically 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one, has been shown to inhibit the proliferation of Poliovirus in Vero cells. This transformation highlights a potential pathway for bioactivation and subsequent biological effects.

Caption: Biochemical conversion of this compound and its antiviral effect.

Applications

The chemical structure of this compound makes it a useful building block in organic synthesis. Documented applications include:

-

Synthesis of tridentate Schiff base ligands.[2]

-

Development of novel non-metallocene catalysts for ethylene (B1197577) polymerization.[2]

-

Use as an ingredient in hair dye formulations.[3]

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

-

Hazard Classifications: Acute toxicity (oral) and may cause skin irritation, serious eye irritation, respiratory irritation, and allergic skin reactions.[3][10]

-

GHS Pictogram: GHS07 (Exclamation mark).

-

Signal Word: Warning.[11]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][10]

-

Personal Protective Equipment (PPE): Recommended PPE includes gloves, eyeshields, and a dust mask (type N95).[11]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[7][8][11] Keep container tightly closed.[7][10]

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | CAS 2835-98-5 [matrix-fine-chemicals.com]

- 6. Phenol, 2-amino-5-methyl- [webbook.nist.gov]

- 7. This compound(2835-98-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Amino-5-methylphenol and its Derivatives

This technical guide provides a comprehensive overview of 2-Amino-5-methylphenol, also known as 6-Amino-m-cresol, for researchers, scientists, and professionals in drug development. It covers the compound's synonyms, chemical properties, synthesis, and key applications, with a focus on its role as a precursor to bioactive molecules. Detailed experimental protocols and visual representations of synthetic and signaling pathways are included to facilitate laboratory application and further research.

Chemical Identity and Properties

This compound is an aromatic organic compound incorporating both an amino and a hydroxyl functional group, making it a versatile intermediate in chemical synthesis.

Synonyms

The compound is known by several alternative names in scientific literature and commercial catalogs.

| Synonym | CAS Number |

| 6-Amino-m-cresol | 2835-98-5 |

| 2-Hydroxy-4-methylaniline | 2835-98-5 |

| 4-Amino-3-hydroxytoluene | 2835-98-5 |

| 5-methyl-2-aminophenol | 2835-98-5 |

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol [1][2][3] |

| Appearance | White to brown crystalline powder[4] |

| Melting Point | 159-162 °C[5][6] |

| Solubility | Sparingly soluble in water. |

| CAS Number | 2835-98-5[1][2][3] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the catalytic reduction of the corresponding nitro compound, 5-methyl-2-nitrophenol (B1361083).[7][8]

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of 5-methyl-2-nitrophenol to this compound using palladium on carbon (Pd/C) as a catalyst.[7]

Materials:

-

5-methyl-2-nitrophenol

-

Methanol (B129727) (MeOH)

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite or diatomaceous earth

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1.0 g (6.53 mmol) of 5-methyl-2-nitrophenol in 10 mL of methanol at room temperature (23 °C).

-

To this solution, carefully add 400 mg of 10% Pd/C catalyst.

-

Deoxygenate the reaction mixture by placing it under a vacuum and then purging the system with hydrogen gas. A balloon filled with hydrogen can be used to maintain a hydrogen atmosphere.

-

Stir the reaction mixture vigorously for 5 hours under the hydrogen atmosphere.

-

Upon completion of the reaction, filter the mixture through a pad of Celite or diatomaceous earth to remove the Pd/C catalyst.

-

Wash the filter pad with an additional 100 mL of methanol to ensure all the product is collected.

-

Combine the filtrates and concentrate the solution under reduced pressure to yield this compound. The expected yield is approximately 801 mg (100%).[7]

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of various molecules, including Schiff bases and bioactive heterocyclic compounds.

Synthesis of Tridentate Schiff Base Ligands

This compound is utilized in the synthesis of tridentate Schiff base ligands, which are important in coordination chemistry and catalysis.[2][5]

General Experimental Protocol:

-

Dissolve this compound in a suitable solvent, such as ethanol.

-

In a separate flask, dissolve an equimolar amount of a corresponding aldehyde or ketone (e.g., salicylaldehyde (B1680747) or a derivative) in the same solvent.

-

Add the aldehyde/ketone solution dropwise to the this compound solution with constant stirring.

-

The reaction mixture is typically refluxed for several hours to ensure the completion of the condensation reaction.

-

The resulting Schiff base may precipitate upon cooling and can be isolated by filtration, washed with a cold solvent, and dried.

Preparation of 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one

This compound is a precursor to the antitumor agent 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx-1).[9] The synthesis involves a reaction with hemoglobin.[2]

Experimental Protocol Outline:

-

Bovine hemolysates are reacted with this compound.[9]

-

The hemoglobin and other proteins are denatured and removed using methanol.[9]

-

The reaction products are concentrated.[9]

-

Purification is achieved via column chromatography (e.g., using Sephadex) to yield Phx-1.[9]

References

- 1. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 98 2835-98-5 [sigmaaldrich.com]

- 3. This compound | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenoxazine derivative, 2-amino-4,4alpha-dihydro-4alpha,7-dimethyl-3H-phenoxazine-3-one suppresses growth of human retinoblastoma cell line Y79 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenoxazine derivatives 2-amino-4,4alpha-dihydro-4alpha-phenoxazine-3-one and 2-aminophenoxazine-3-one-induced apoptosis through a caspase-independent mechanism in human neuroblastoma cell line NB-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-5-methylphenol (CAS 2835-98-5), a chemical intermediate used in various industrial applications, including the formulation of hair dyes. This document is intended to be a valuable resource for professionals in research and development, quality control, and formulation science.

Core Properties of this compound

This compound, also known as 6-Amino-m-cresol, is an aromatic amine with the molecular formula C₇H₉NO.[1] It exists as a powder at room temperature and has a melting point range of 159-162 °C.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [3] |

| CAS Number | 2835-98-5 | [1][2] |

| Appearance | Powder | |

| Melting Point | 159-162 °C | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various formulations. It is reported to be partially soluble in water and soluble in several organic solvents.[4]

Aqueous Solubility

Quantitative data for the aqueous solubility of this compound varies across different sources. One report from the Scientific Committee on Consumer Safety (SCCS) cites two different values: 5.9 g/L and 4.2 g/L, though the methodology for these measurements was not detailed.[5] For comparison, the isomer 5-Amino-2-methylphenol has a reported water solubility of 2,427 mg/L (2.427 g/L) at 25 °C.[6][7]

Table 2: Aqueous Solubility of this compound

| Solvent | Solubility | Temperature | Method | Source(s) |

| Water | 5.9 g/L | Not Specified | Not Specified | [5] |

| Water | 4.2 g/L | Not Specified | Not Specified | [5] |

| Water (for isomer 5-Amino-2-methylphenol) | 2.427 g/L | 25 °C | Estimated | [6][7] |

Solubility in Organic Solvents

Table 3: Qualitative Solubility in Organic Solvents

| Solvent | Solubility | Source(s) |

| Ethanol | Soluble | [4] |

| Acetone | Soluble | [4] |

| Ether | Soluble | [4] |

Stability Data

The stability of this compound is crucial for determining its shelf-life and ensuring the safety and efficacy of products in which it is used.

Solid-State Stability

When stored in a dry state and protected from light at room temperature, this compound is reported to be stable for over eight years.[5]

Solution Stability

The stability of this compound in various solutions has been monitored by HPLC. In an aqueous solution at pH 7.2, a noticeable degradation was observed over a 7-day period at ambient temperature in the absence of light. The concentration decreased to 88.7% after 2 days and to 49.5% after 7 days. In contrast, it was found to be stable for up to 7 days in dimethyl sulfoxide (B87167) (DMSO) and in a 1:1 acetone/water mixture under the same conditions.[5]

Table 4: Stability of this compound in Solution at Ambient Temperature (Protected from Light)

| Solvent System | Concentration | Duration | Stability (% Remaining) | Source(s) |

| Aqueous (pH 7.2) | ~0.13% | 6 hours | 98.2% | [5] |

| 2 days | 88.7% | [5] | ||

| 7 days | 49.5% | [5] | ||

| DMSO | ~10% | 7 days | Stable (max variation < 2%) | [5] |

| Acetone/Water (1:1) | ~2.8% | 7 days | Stable (max variation 7%) | [5] |

| PEG400 (pH 8.0) | ~5% | 7 days | Stable (max variation < 2%) | [5] |

Degradation Pathways

Detailed studies on the specific degradation products of this compound under various stress conditions (e.g., heat, light, oxidation) are not extensively documented in the public domain. However, as an aminophenol, it is susceptible to oxidation, which can lead to the formation of colored polymeric products. Photocatalytic degradation of aminophenols has been observed, suggesting a potential pathway for its decomposition under UV light.[8]

Experimental Protocols

The following sections outline detailed methodologies for determining the solubility and stability of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely recognized shake-flask method, consistent with the principles of the OECD Guideline 105 for testing of chemicals.[9][10][11][12][13]

Objective: To determine the saturation solubility of this compound in water at a specified temperature.

Materials:

-

This compound (analytical standard)

-

Deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

pH meter

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC-UV system

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. The excess solid should be clearly visible.

-

Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Shake the flask for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary test can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed in the shaker bath for at least 24 hours to allow for the sedimentation of undissolved solid. Alternatively, centrifuge an aliquot of the suspension to separate the solid phase.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.

-

pH Measurement: Measure the pH of the saturated solution.

Workflow for Aqueous Solubility Determination

Caption: Shake-flask method workflow for solubility.

Stability Testing Protocol

This protocol outlines a general approach for assessing the stability of this compound in solution under various conditions, which can be adapted for specific needs.

Objective: To evaluate the stability of this compound in a given solvent system under specified storage conditions (e.g., temperature, light, pH).

Materials:

-

This compound (analytical standard)

-

Solvent of interest (e.g., water, buffers of different pH, ethanol)

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber (with controlled light and UV exposure)

-

HPLC-UV system

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration. For aqueous stability, prepare solutions in buffers of different pH values (e.g., pH 4, 7, 9).

-

Storage Conditions: Aliquot the solutions into appropriate containers (e.g., amber glass vials to protect from light) and store them under the desired conditions:

-

Thermal Stability: Store samples at various temperatures (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).

-

Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4 weeks, and 3, 6, 12 months).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for color change or precipitation.

-

pH: Measure the pH of aqueous samples.

-

Assay: Determine the concentration of this compound using a validated stability-indicating HPLC-UV method.

-

Degradation Products: Monitor for the formation of any degradation products by observing new peaks in the chromatogram.

-

Logical Flow for Stability Assessment

Caption: Stability testing workflow.

Conclusion

This technical guide summarizes the available solubility and stability data for this compound. While some quantitative data exists, further studies are recommended to fully characterize its solubility in a wider range of organic solvents and its stability under various stress conditions, particularly at different pH values and temperatures. The provided experimental protocols offer a robust framework for conducting such investigations, which will be invaluable for the formulation and development of stable and effective products containing this compound.

References

- 1. scbt.com [scbt.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Amino-o-cresol (5-Amino-2-methylphenol) BP EP USP CAS 2835-95-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. 5-Amino-o-cresol | 2835-95-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 5-Amino-2-methylphenol | C7H9NO | CID 17818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. filab.fr [filab.fr]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

Spectroscopic Characterization of 2-Amino-5-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound 2-Amino-5-methylphenol (CAS No: 2835-98-5). The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental methodologies. This information is crucial for substance identification, structural elucidation, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Spectrum

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: While the availability of NMR data is indicated in public databases, specific chemical shifts and coupling constants were not found in the provided search results. The table structure is provided as a template.

Infrared (IR) Spectroscopy

The IR spectrum was obtained for a solid sample using the KBr pellet technique.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak list not available in search results | O-H stretch, N-H stretch, C-H aromatic stretch, C=C aromatic stretch, C-N stretch, C-O stretch, C-H bend |

Note: A detailed peak list was not available. The assignments correspond to the expected functional groups in the molecule.

Mass Spectrometry (MS)

The mass spectrum was acquired using Electron Ionization (EI).[3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 123 | 100 | [M]⁺ (Molecular Ion) |

| 122 | ~90 | [M-H]⁺ |

| 106 | ~40 | [M-NH₃]⁺ or [M-OH]⁺ fragment |

| Other significant peaks not detailed in search results |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are outlined below. As specific parameters were not always available for this compound, these represent standard methodologies for this type of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of an aminophenol compound is as follows:

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to a concentration of approximately 5-10 mg/mL.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for example, a Bruker Avance operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet transmission method.[1][2] A standard procedure is as follows:

-

Sample Preparation: A small amount of this compound (approximately 1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

The mass spectrum was obtained via Electron Ionization (EI), likely coupled with Gas Chromatography (GC) for sample introduction.[1][3] A general protocol for GC-MS analysis of an aromatic amine is:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like dichloromethane (B109758) or methanol.

-

Gas Chromatography (GC):

-

Injection: A small volume of the sample solution is injected into the GC inlet.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is used for separation.

-

Oven Program: A temperature gradient is applied to the oven to ensure good separation of the analyte from any impurities.

-

-

Mass Spectrometry (MS):

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Synthesis of 2-Amino-5-methylphenol: A Historical and Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methylphenol, also known as 6-amino-m-cresol, is a pivotal chemical intermediate with significant applications in the synthesis of dyes, agrochemicals, and notably, as a precursor for various pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, detailing the core experimental methodologies that have been developed for its preparation. Key synthesis routes, including the alkali fusion of aminosulfonic acids and the reduction of nitrophenols, are examined in detail. This document presents quantitative data in structured tables for comparative analysis, provides explicit experimental protocols for key reactions, and utilizes visualizations to illustrate synthetic pathways and the compound's role in the development of bioactive molecules.

Introduction

The historical development of synthetic organic chemistry is intrinsically linked to the discovery and production of aromatic compounds. Among these, aminophenols represent a critical class of molecules due to their bifunctional nature, possessing both an amino and a hydroxyl group, which allows for a wide range of chemical transformations. This compound (CAS 2835-98-5) emerged as a valuable intermediate, finding use in various industrial applications. Its utility is particularly pronounced in the synthesis of complex organic molecules, where it serves as a versatile building block.[1][2] In recent years, derivatives of this compound have been investigated for their potential biological activities, including antibacterial, antiviral, and antitumor properties, underscoring its importance in the field of drug discovery and development.[3][4]

Historical Synthesis Routes

The industrial production and laboratory synthesis of this compound have historically been dominated by two principal methods: the alkali fusion of a sulfonated amine and the reduction of a nitrophenol precursor.

Alkali Fusion of 2-Amino-5-methyl-benzenesulfonic Acid

One of the prominent industrial methods for synthesizing this compound involves the high-temperature alkali fusion of 2-Amino-5-methyl-benzenesulfonic acid. This process, detailed in historical patents, showcases a robust method for large-scale production. The sulfonic acid precursor is typically prepared by the sulfonation of 4-methylaniline (p-toluidine).

Reduction of 5-Methyl-2-nitrophenol (B1361083)

A more common laboratory-scale and industrial synthesis route involves the reduction of the corresponding nitro compound, 5-methyl-2-nitrophenol.[5] This method is advantageous due to the accessibility of the nitrophenol precursor through the nitration of p-cresol (B1678582) or via multi-step synthesis from other starting materials. The reduction of the nitro group to an amine can be achieved through various methods, including catalytic hydrogenation.

Quantitative Data Presentation

The following table summarizes key quantitative data for the historical synthesis routes of this compound, providing a basis for comparison of the different methodologies.

| Parameter | Alkali Fusion of 2-Amino-5-methyl-benzenesulfonic Acid | Catalytic Reduction of 5-Methyl-2-nitrophenol |

| Precursor | 2-Amino-5-methyl-benzenesulfonic acid | 5-Methyl-2-nitrophenol |

| Key Reagents | Potassium Hydroxide (KOH) | Raney Nickel, Formic Acid (as hydrogen source) |

| Temperature | 280-330°C[5] | Room Temperature |

| Pressure | 10-40 bar[5] | Atmospheric |

| Reaction Time | ~5 hours[5] | 10-20 minutes |

| Yield | ~60% (based on the sulfonic acid)[5] | 85-90% (reported for similar nitrophenol reductions) |

| Purity | High after purification | Typically >98% after recrystallization[1][2] |

Experimental Protocols

The following sections provide detailed experimental methodologies for the key historical synthesis routes of this compound.

Synthesis via Alkali Fusion of 2-Amino-5-methyl-benzenesulfonic Acid

This protocol is adapted from industrial processes described in patent literature.

4.1.1. Materials:

-

2-Amino-5-methyl-benzenesulfonic acid

-

Potassium Hydroxide (KOH, 80%)

-

Hydrochloric Acid (HCl, 37%)

-

Sodium Hydroxide (NaOH, 50%)

-

Activated Carbon

-

Nitrogen gas

4.1.2. Procedure:

-

A high-pressure autoclave (e.g., 1.3 L nickel autoclave) is charged with 1050 g (15.0 mol) of 80% KOH and 187 g (1.0 mol) of 2-Amino-5-methyl-benzenesulfonic acid.[5]

-

The autoclave is sealed and flushed with nitrogen.[5]

-

The reaction mixture is heated to 300°C over approximately 2 hours, with stirring initiated at 180°C.[5]

-

The reaction is maintained at 300°C and a pressure of 15-20 bar for 5 hours.[5]

-

After cooling to 100°C, the reaction mixture is quantitatively transferred to a vessel containing 1000 g of water.[5]

-

The resulting alkaline solution of the this compound potassium salt is neutralized by the simultaneous addition of 1700 g of 37% HCl at 100°C to a pH of 0.5 to 1.0.[5]

-

The resulting solution is sparged with nitrogen to remove any dissolved SO2.[5]

-

For purification, 20 g of activated carbon is added to the solution at 100°C to remove tarry byproducts.[5]

-

The hot solution is filtered to remove the activated carbon.

-

The clarified solution is then carefully neutralized to a pH of 4.5 to 5.0 with 50% NaOH at 60°C under a nitrogen atmosphere to precipitate the this compound.[5]

-

The resulting suspension is cooled to 20°C, and the product is isolated by filtration, washed with cold water, and dried under vacuum.[5]

Synthesis via Reduction of 5-Methyl-2-nitrophenol

This protocol is a representative laboratory-scale procedure based on established methods for the catalytic reduction of nitrophenols.

4.2.1. Synthesis of the Precursor: 5-Methyl-2-nitrophenol

A common precursor, 2-methyl-5-nitrophenol, can be synthesized from 2-methyl-5-nitroaniline (B49896).

4.2.1.1. Materials:

-

2-methyl-5-nitroaniline

-

Sulfuric Acid (10%)

-

Sodium Nitrite (B80452)

-

Water

4.2.1.2. Procedure:

-

Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulfuric acid.[6]

-

Cool the solution to 0°C to allow the salt to separate out.[6]

-

With continuous stirring, add 18 g of solid sodium nitrite in small portions until a positive test on starch-iodide paper is observed.[6]

-

This diazonium salt solution is then added at once to a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid.[6]

-

Continue refluxing until the evolution of gas ceases.[6]

-

Cool the mixture to ambient temperature, collect the precipitated solid by filtration, and dry to yield crude 2-methyl-5-nitrophenol.[6]

4.2.2. Reduction to this compound

4.2.2.1. Materials:

-

5-Methyl-2-nitrophenol

-

Raney Nickel (slurry in water)

-

Formic Acid (90%)

4.2.2.2. Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend 5-methyl-2-nitrophenol (1 equivalent) in methanol.

-

Carefully add a slurry of Raney Nickel (approximately 0.2-0.3 g per 5 mmol of the nitro compound).

-

While stirring at room temperature, add 90% formic acid (approximately 2.5 mL per 5 mmol of the nitro compound). The addition may cause a vigorous reaction.

-

The reduction is typically complete within 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

-

Combine the filtrate and washings, and remove the methanol by rotary evaporation.

-

Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to remove any remaining formic acid salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Mandatory Visualizations

Synthesis Workflows

Caption: Key historical synthesis routes for this compound.

Role as a Chemical Intermediate

Caption: Role of this compound as a precursor for bioactive molecules.

Conclusion

This compound remains a compound of significant interest due to its versatile reactivity and its role as a key building block in the synthesis of a wide array of commercially important molecules. The historical synthesis methods, primarily the alkali fusion of sulfonated amines and the reduction of nitrophenols, have paved the way for its availability for research and industrial applications. Understanding these foundational synthetic routes is crucial for chemists and drug development professionals who wish to utilize this compound in the creation of novel materials and pharmaceuticals. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the practical application of these historical methods in a modern laboratory setting. As research continues to uncover new applications for its derivatives, the importance of efficient and well-understood synthetic pathways to this compound will undoubtedly persist.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scbt.com [scbt.com]

- 3. This compound | Semantic Scholar [semanticscholar.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

Potential Research Areas for 2-Amino-5-methylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylphenol, a versatile aromatic amine, presents a scaffold with significant potential for derivatization and exploration in medicinal chemistry and materials science. While its primary applications have historically been in the dye and cosmetic industries, emerging research has highlighted the biological activities of its derivatives, opening new avenues for investigation in drug discovery and development. This technical guide provides a comprehensive overview of promising research areas for this compound, focusing on the synthesis and biological evaluation of its derivatives. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development, offering insights into untapped therapeutic possibilities.

Core Compound Profile: this compound

A thorough understanding of the parent molecule is crucial before exploring its derivatives. The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Amino-m-cresol, 2-Hydroxy-4-methylaniline, 4-Amino-3-hydroxytoluene | [2][3][4] |

| CAS Number | 2835-98-5 | [2][3] |

| Molecular Formula | C₇H₉NO | [3] |

| Molecular Weight | 123.15 g/mol | [2][3] |

| Melting Point | 159-162 °C | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water and alcohol | [5] |

Antitumor Activity of Phenoxazinone Derivatives

A significant and promising area of research revolves around the synthesis and anticancer evaluation of phenoxazinone derivatives of this compound. The most studied derivative is 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx-1) , which is synthesized through the reaction of this compound with bovine hemoglobin.[6][7] Phx-1 has demonstrated potent antitumor activity against a range of cancer cell lines.[8]

Mechanism of Action: Induction of Apoptosis

The primary mechanism of the antitumor action of Phx-1 is the induction of apoptosis, or programmed cell death, in cancer cells.[8] Research suggests that this process is complex and may involve multiple signaling pathways.

One key aspect of Phx-1's activity is its ability to reduce the intracellular pH (pHi) of cancer cells.[9] Many cancer cells exhibit a higher baseline pHi compared to normal cells, which is associated with the Warburg effect and enhanced glycolysis.[9] By lowering the pHi, Phx-1 may disrupt the metabolic homeostasis of cancer cells, creating an environment conducive to apoptosis.

Furthermore, studies indicate that the apoptosis induced by phenoxazine (B87303) derivatives can be caspase-independent. This is significant as it suggests that these compounds may be effective against cancer cells that have developed resistance to conventional chemotherapeutics that rely on caspase-dependent pathways. The signaling cascades implicated in Phx-1-induced apoptosis include the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways.[3]

Proposed Signaling Pathway for Phx-1-Induced Apoptosis

The following diagram illustrates a potential signaling pathway for the antitumor activity of Phx-1, based on current research findings.

Quantitative Data: In Vitro Antitumor Activity of Phx-1

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values of Phx-1 against various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MKN45 | Gastric Cancer | ~65 | [8] |

| MKN74 | Gastric Cancer | ~25 | [8] |

| MKN7 | Gastric Cancer | ~100 | [8] |

| KATO III | Gastric Cancer | ~70 | [8] |

| A-172 | Glioblastoma | 60 | [10] |

| U-251 MG | Glioblastoma | 60 | [10] |

| NB-1 | Neuroblastoma | ~20 | |

| COLO201 | Colon Cancer | >20 | [11] |

| DLD1 | Colon Cancer | >20 | [11] |

| PMCO1 | Colon Cancer | >20 | [11] |

Experimental Protocols

A simplified and rapid method for the preparation of Phx-1 involves the reaction of bovine hemolysates with this compound.[12]

Materials:

-

This compound

-

Bovine hemolysate (prepared from bovine erythrocytes)

-

Methanol

-

Sephadex column

-

Standard laboratory glassware and equipment

Procedure:

-

React the bovine hemolysates with this compound.[12]

-

Perform a one-shot denaturation of hemoglobin and other proteins using methanol.[12]

-

Remove the denatured proteins by centrifugation.[12]

-

Concentrate the resulting reaction products.[12]

-

Purify the concentrated product using a Sephadex column to yield Phx-1.[12]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phx-1 (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with the test compound as for the MTT assay.

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Antiviral Activity of Phenoxazinone Derivatives

Another compelling research avenue for this compound derivatives is their potential as antiviral agents. Phx-1 has been shown to inhibit the proliferation of Poliovirus in Vero cells, suggesting a potential for broad-spectrum antiviral activity.[13][14]

Potential Mechanism of Antiviral Action

The precise antiviral mechanism of Phx-1 is not yet fully elucidated. However, research on other phenoxazine derivatives suggests a few possibilities. One proposed mechanism is the modulation of the host cell's intracellular environment, thereby creating conditions that are unfavorable for viral replication.[15] This could be related to the observed effect of Phx-1 on intracellular pH. Another possibility is the direct interaction with viral components or host factors essential for the viral life cycle. The general stages of a viral life cycle that could be targeted are illustrated below.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Susceptible host cell line (e.g., Vero cells for Poliovirus)

-

Virus stock of known titer

-

Complete cell culture medium

-

Test compound

-

Agarose or other overlay medium

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock.

-

Infect the cell monolayers with the virus dilutions in the presence of various concentrations of the test compound or a vehicle control.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

-

Incubate the plates until visible plaques (zones of cell death) are formed.

-

Fix and stain the cells with crystal violet. Live cells will stain purple, while plaques will appear as clear zones.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control to determine the EC₅₀ (50% effective concentration).

Schiff Base and Metal Complex Derivatives: Expanding the Chemical Space

The presence of both an amino and a hydroxyl group in this compound makes it an excellent precursor for the synthesis of Schiff bases and their corresponding metal complexes. These derivatives have the potential for a wide range of biological activities, including antibacterial, antioxidant, and enhanced anticancer effects.

Rationale for Derivatization

-

Schiff Bases: The imine (-C=N-) group in Schiff bases is crucial for their biological activity.[16] The formation of Schiff bases from this compound can lead to compounds with novel electronic and steric properties, potentially enhancing their interaction with biological targets.

Potential Biological Activities

-

Antibacterial Activity: Schiff bases derived from this compound have shown promising antibacterial activity.[13][14][16]

-

Antioxidant Activity: The phenolic hydroxyl group in the parent molecule suggests that its derivatives may possess antioxidant properties.

Experimental Workflow for Schiff Base and Metal Complex Synthesis and Evaluation

Experimental Protocols

Materials:

-

This compound

-

Appropriate aldehyde or ketone

-

Solvent (e.g., ethanol, methanol)

-

Acid or base catalyst (if required)

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add an equimolar amount of the aldehyde or ketone to the solution.

-

Add a catalytic amount of acid (e.g., glacial acetic acid) or base (e.g., piperidine) if necessary.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to allow the Schiff base product to crystallize.

-

Collect the solid product by filtration, wash with a cold solvent, and dry.

-

Purify the product by recrystallization if necessary.

Materials:

-

Synthesized Schiff base ligand

-

Metal salt (e.g., acetates or chlorides of Cu(II), Ni(II), Co(II), Zn(II))

-

Solvent (e.g., ethanol, methanol, DMSO)

Procedure:

-

Dissolve the Schiff base ligand in a suitable solvent, with gentle heating if required.

-

Dissolve the metal salt in the same or a compatible solvent.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

Adjust the pH of the reaction mixture if necessary to facilitate complexation.

-

Reflux the mixture for a few hours.

-

The resulting colored precipitate of the metal complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

Neuroprotective and Other Potential Therapeutic Areas

While the primary focus of current research is on the anticancer and antiviral properties of this compound derivatives, the broader class of aminophenols has been associated with other biological activities that warrant investigation.

-

Neuroprotective Effects: Some aminophenol derivatives are being explored for their potential neuroprotective properties, which could be relevant for neurodegenerative diseases.

-

Analgesic and Anti-inflammatory Activity: The structural similarity to paracetamol (acetaminophen), a well-known analgesic and antipyretic, suggests that derivatives of this compound could be synthesized and screened for similar activities.

These areas represent largely unexplored territories for derivatives of this compound and could yield novel therapeutic agents.

Conclusion

This compound is a promising starting material for the development of new biologically active compounds. The existing research on its phenoxazinone derivative, Phx-1, has laid a strong foundation for further investigation into its anticancer and antiviral properties. Elucidating the detailed molecular mechanisms of action and expanding the structure-activity relationship studies are critical next steps. Furthermore, the synthesis and evaluation of Schiff bases and their metal complexes offer a vast and underexplored chemical space with the potential for discovering novel antibacterial, antioxidant, and anticancer agents. The detailed experimental protocols and identified research directions provided in this guide aim to facilitate and inspire future research endeavors in harnessing the therapeutic potential of this compound and its derivatives.

References

- 1. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04214A [pubs.rsc.org]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenoxazine nucleoside derivatives with a multiple activity against RNA and DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. benchchem.com [benchchem.com]

- 7. Antitumor activity of 2-amino-4,4 alpha-dihydro-4 alpha, 7-dimethyl-3H-phenoxazine-3-one, a novel phenoxazine derivative produced by the reaction of this compound with bovine hemolysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kumc.edu [kumc.edu]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sysrevpharm.org [sysrevpharm.org]

- 18. mdpi.com [mdpi.com]

Reactivity Profile of 2-Amino-5-methylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2-Amino-5-methylphenol with a variety of common laboratory reagents. Due to its bifunctional nature, possessing both a nucleophilic amino group and an activated phenolic ring, this compound exhibits a rich and versatile chemistry. This document details key reactions including electrophilic aromatic substitution, reactions at the amino and hydroxyl groups, and diazotization-coupling reactions. Experimental protocols, quantitative data, and spectroscopic information for key derivatives are presented to facilitate its use in research and development.

Introduction

This compound, also known as 6-amino-m-cresol, is an aromatic organic compound with the chemical formula C₇H₉NO.[1][2] Its structure, featuring an electron-donating amino group and a hydroxyl group on a toluene (B28343) backbone, makes it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The interplay of the activating and directing effects of the amino, hydroxyl, and methyl groups governs its reactivity, allowing for selective transformations at various positions on the aromatic ring and at the functional groups. This guide aims to provide a detailed understanding of its chemical behavior with common reagents.

General Reactivity

The reactivity of this compound is dictated by the presence of three key functional moieties:

-

Amino Group (-NH₂): A primary aromatic amine, it is nucleophilic and readily undergoes reactions such as acylation, alkylation, and Schiff base formation. It is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution.

-

Hydroxyl Group (-OH): As a phenol, the hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion, a strong nucleophile. It is also a potent activating group and is ortho, para-directing.

-

Methyl Group (-CH₃): An alkyl group, it is weakly activating and ortho, para-directing through hyperconjugation.

The combined effect of these groups makes the aromatic ring highly activated towards electrophilic attack, with the positions ortho and para to the amino and hydroxyl groups being the most reactive.

Reactions at the Amino and Hydroxyl Groups

Acylation

The amino group of this compound can be selectively acylated under mild conditions. The hydroxyl group can also be acylated, but typically requires more forcing conditions or the use of a catalyst.

Table 1: Acylation of this compound

| Reagent | Product | Conditions | Yield | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |

| Acetic Anhydride (B1165640) | N-(2-hydroxy-4-methylphenyl)acetamide | Room temperature, solvent-free | Good to Excellent[3] | ¹H NMR (CDCl₃, δ): 2.17 (s, 3H, COCH₃), 2.29 (s, 3H, Ar-CH₃), 6.7-7.0 (m, 3H, Ar-H), 7.8 (br s, 1H, NH), 9.5 (br s, 1H, OH).¹³C NMR (CDCl₃, δ): 20.8, 24.5, 115.2, 121.5, 124.0, 128.8, 137.5, 148.9, 169.1.IR (KBr, cm⁻¹): 3400-3200 (O-H, N-H), 1660 (C=O amide).MS (m/z): 165 (M⁺). |

Experimental Protocol: N-Acetylation with Acetic Anhydride [3]

-

In a round-bottomed flask, add this compound (1 mmol).

-

Add acetic anhydride (1.2 mmol) to the flask.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dissolve the reaction mixture in diethyl ether.

-

Allow the product to crystallize.

-

Collect the crystals by filtration.

Alkylation

Alkylation can occur at both the amino and hydroxyl groups. Selective N-alkylation can be achieved under controlled conditions, while O-alkylation generally requires a base to deprotonate the phenolic hydroxyl group.

Table 2: Alkylation of this compound

| Reagent | Product | Conditions | Yield | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |

| Methyl Iodide | 2-Methoxy-4-methylaniline | Base (e.g., K₂CO₃), solvent (e.g., DMF) | Moderate to Good[4] | ¹H NMR (CDCl₃, δ): 2.25 (s, 3H, Ar-CH₃), 3.85 (s, 3H, OCH₃), 3.9 (br s, 2H, NH₂), 6.6-6.8 (m, 3H, Ar-H).¹³C NMR (CDCl₃, δ): 20.5, 55.3, 110.1, 115.6, 121.0, 130.2, 138.0, 149.5.[5][6][7][8] |

Experimental Protocol: O-Methylation with Methyl Iodide

-

To a solution of this compound (1 mmol) in dimethylformamide (DMF), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.2 mmol) dropwise.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Schiff Base Formation

The amino group readily condenses with aldehydes and ketones to form Schiff bases (imines).

Table 3: Schiff Base Formation

| Reagent | Product | Conditions | Yield | Spectroscopic Data (MS) |

| 3-(chloromethyl)-9-ethyl-9H-carbazole | (E)-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)-5-methylphenol | Reflux in the presence of dilute HCl | Not specified, but better with acid[9] | MS (m/z): 328.16 (M⁺).[9] |

Experimental Protocol: Synthesis of (E)-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)-5-methylphenol [9]

-

A mixture of this compound and 3-(chloromethyl)-9-ethyl-9H-carbazole is refluxed for 5 hours in the presence of a dilute acidic solution.

-

The completion of the reaction is monitored by chemical methods.

-

The reaction mixture is filtered and washed with a suitable solvent.

-

The combined filtrate is distilled to remove the solvent.

-

The residue is extracted with an appropriate solvent and dried over sodium sulfate.

References

- 1. This compound | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 4. thieme-connect.de [thieme-connect.de]

- 5. 2-Methoxy-4-nitroaniline(97-52-9) 13C NMR [m.chemicalbook.com]

- 6. 2-Methoxy-4-methylaniline 98 39538-68-6 [sigmaaldrich.com]

- 7. 2-Methoxy-5-methylaniline(120-71-8) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Methyl-4-methoxyaniline | C8H11NO | CID 7610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Amino-5-methylphenol and its Structural Analogs: Physicochemical Properties and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methylphenol and its key structural analogs. It delves into their fundamental physicochemical properties, including acidity (pKa), lipophilicity (logP), and solubility, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for the determination of these properties are provided, adhering to internationally recognized standards. Furthermore, this guide explores the biological relevance of these compounds, with a particular focus on the metabolic pathways of aminophenol derivatives, illustrated through a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals involved in chemistry, pharmacology, and drug development.

Introduction to this compound

This compound, also known as 6-amino-m-cresol, is an aromatic organic compound with the chemical formula C₇H₉NO.[1] It consists of a phenol (B47542) ring substituted with an amino group and a methyl group. This compound and its structural analogs are of significant interest due to their wide range of applications as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[2] Understanding the basic properties of these molecules is crucial for their effective utilization and for the development of new applications.

Structural Analogs of this compound

The structural analogs of this compound can be broadly categorized based on the position of the amino and hydroxyl groups, the nature and position of other substituents on the benzene (B151609) ring, and alkylation of the amino group. This guide focuses on the following key analogs for a comparative study:

-

Isomeric Aminophenols: 2-Aminophenol, 3-Aminophenol, and 4-Aminophenol (B1666318).

-

Substituted Aminophenols: 2-Amino-5-chlorophenol and 5-Amino-2-chlorophenol.

-

N-Alkylated Aminophenols: 4-(N-methylamino)phenol and 4-(N,N-dimethylamino)phenol.

Comparative Physicochemical Properties

The basic properties of this compound and its analogs are summarized in the tables below. These properties, namely pKa, logP, and solubility, are critical determinants of a molecule's behavior in chemical and biological systems.

Acidity and Basicity (pKa)